molecular formula C14H18ClNO6S B12832527 Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate

Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate

Cat. No.: B12832527
M. Wt: 363.8 g/mol
InChI Key: DEMNQUDUEIYRAK-LBPRGKRZSA-N
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Description

Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an ethyl ester, a benzyloxycarbonyl-protected amino group, and a chlorosulfonyl functional group. These functional groups contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoate backbone: The protected amino acid is then esterified with ethanol to form the ethyl ester.

    Introduction of the chlorosulfonyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate undergoes various types of chemical reactions, including:

    Substitution reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction reactions: The ester and chlorosulfonyl groups can be reduced under specific conditions to yield corresponding alcohols and sulfides.

    Oxidation reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

    Sulfonamide derivatives: Formed from substitution reactions with amines.

    Sulfonate esters: Formed from substitution reactions with alcohols.

    Alcohols and sulfides: Formed from reduction reactions.

    Sulfonic acids: Formed from oxidation reactions.

Scientific Research Applications

Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed under specific conditions .

Comparison with Similar Compounds

Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(chlorosulfonyl)butanoate can be compared with other similar compounds, such as:

    Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(methylsulfonyl)butanoate: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.

    Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-(fluorosulfonyl)butanoate: Similar structure but with a fluorosulfonyl group instead of a chlorosulfonyl group.

These compounds share similar reactivity patterns but differ in their specific chemical properties and reactivity due to the nature of the sulfonyl substituent .

Properties

Molecular Formula

C14H18ClNO6S

Molecular Weight

363.8 g/mol

IUPAC Name

ethyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C14H18ClNO6S/c1-2-21-13(17)12(8-9-23(15,19)20)16-14(18)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)/t12-/m0/s1

InChI Key

DEMNQUDUEIYRAK-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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